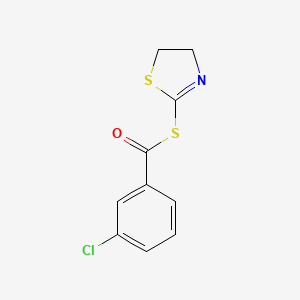
S-(4,5-dihydro-1,3-thiazol-2-yl) 3-chlorobenzenecarbothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-(4,5-dihydro-1,3-thiazol-2-yl) 3-chlorobenzenecarbothioate is a compound that belongs to the thiazole family. Thiazoles are five-membered heterocyclic compounds containing nitrogen and sulfur atoms. These compounds are known for their diverse biological activities and are found in various natural products and synthetic drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-(4,5-dihydro-1,3-thiazol-2-yl) 3-chlorobenzenecarbothioate typically involves the reaction of 3-chlorobenzenecarbothioic acid with 2-aminothiazole under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
S-(4,5-dihydro-1,3-thiazol-2-yl) 3-chlorobenzenecarbothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorine atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
S-(4,5-dihydro-1,3-thiazol-2-yl) 3-chlorobenzenecarbothioate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in developing new pharmaceuticals with anticancer and antiviral activities.
Industry: Utilized in the production of agrochemicals and photographic sensitizers.
Mechanism of Action
The mechanism of action of S-(4,5-dihydro-1,3-thiazol-2-yl) 3-chlorobenzenecarbothioate involves its interaction with specific molecular targets. The compound can inhibit enzymes involved in vital biological processes, leading to its antimicrobial and anticancer effects. The exact molecular pathways may vary depending on the specific application and target organism .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Tiazofurin: An antineoplastic drug.
Abafungin: An antifungal drug.
Uniqueness
S-(4,5-dihydro-1,3-thiazol-2-yl) 3-chlorobenzenecarbothioate is unique due to its specific chemical structure, which imparts distinct biological activities. Its combination of a thiazole ring with a chlorobenzenecarbothioate moiety makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C10H8ClNOS2 |
|---|---|
Molecular Weight |
257.8 g/mol |
IUPAC Name |
S-(4,5-dihydro-1,3-thiazol-2-yl) 3-chlorobenzenecarbothioate |
InChI |
InChI=1S/C10H8ClNOS2/c11-8-3-1-2-7(6-8)9(13)15-10-12-4-5-14-10/h1-3,6H,4-5H2 |
InChI Key |
LRMVSSLJDYAJRA-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC(=N1)SC(=O)C2=CC(=CC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















